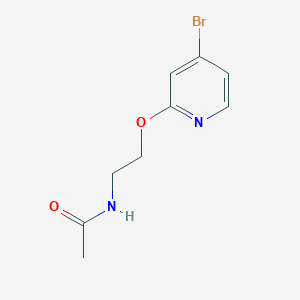

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide

Description

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is an acetamide derivative featuring a 4-bromopyridine moiety linked via an ethyleneoxy bridge. This compound belongs to a class of N-substituted acetamides known for their versatility in medicinal chemistry, particularly as intermediates in drug synthesis. The ethyleneoxy spacer provides conformational flexibility, which may influence solubility and binding kinetics.

Properties

IUPAC Name |

N-[2-(4-bromopyridin-2-yl)oxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-7(13)11-4-5-14-9-6-8(10)2-3-12-9/h2-3,6H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYOSWZDUWAOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728617 | |

| Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001077-13-9 | |

| Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be achieved through a multi-step process:

Formation of 4-bromopyridine-2-ol: : The initial step involves the bromination of pyridine to yield 4-bromopyridine. This is followed by the hydroxylation of the bromopyridine to form 4-bromopyridine-2-ol.

Alkylation to form 4-(2-bromoethoxy)pyridine: : The 4-bromopyridine-2-ol is then alkylated using 2-bromoethanol under basic conditions, resulting in the formation of 4-(2-bromoethoxy)pyridine.

Acetamidation: : Finally, the 4-(2-bromoethoxy)pyridine is reacted with acetamide in the presence of a suitable base to produce this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more cost-effective reagents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions:

Substitution Reactions: : The bromine atom in the bromopyridine ring can be substituted by other nucleophiles, such as amines or thiols.

Reduction Reactions: : The compound can be reduced under catalytic hydrogenation conditions to remove the bromine atom, producing a pyridine derivative.

Oxidation Reactions: : Oxidative conditions can modify the acetamide group or the ethoxy bridge, leading to different oxidation products.

Common Reagents and Conditions

Nucleophiles for Substitution Reactions: : Reagents such as sodium thiolate or primary amines.

Catalysts for Reduction Reactions: : Palladium on carbon (Pd/C) under hydrogen gas (H₂).

Oxidants for Oxidation Reactions: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Substitution Reactions: : Result in various substituted pyridine derivatives.

Reduction Reactions: : Lead to de-brominated pyridine products.

Oxidation Reactions: : Yield oxidized forms of the acetamide or ethoxy components.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Potential :

- Anticancer Activity : Research has indicated that compounds similar to N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The bromine substituent on the pyridine ring can enhance interactions with biological targets, potentially leading to improved efficacy in cancer treatment .

- Antimicrobial Properties : Studies have shown that derivatives of brominated pyridines possess significant antibacterial activity. This suggests that this compound may also exhibit similar properties, making it a candidate for developing new antimicrobial agents .

- Neuropharmacology :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward organic reactions, including nucleophilic substitutions and acylation processes. Understanding the SAR is crucial for optimizing its pharmacological properties. For instance:

- The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability.

- Variations in the ethylene linker length or substitution patterns on the pyridine ring can significantly affect biological activity and selectivity .

Material Science Applications

-

Polymer Chemistry :

- This compound can be utilized as a monomer or additive in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially enhancing mechanical properties or providing specific functionalities such as biocompatibility or antimicrobial activity.

- Nanotechnology :

Case Studies and Research Findings

- Anticancer Studies :

- Neuroprotective Effects :

Mechanism of Action

The mechanism by which N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide exerts its effects depends on the specific application:

Organic Reactions: : Acts as a versatile intermediate due to its reactive bromopyridine group and acetamide functionality.

Biological Systems: : May interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, depending on the substituents attached to the pyridine ring.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key analogs and their structural distinctions:

Physicochemical and Crystallographic Properties

- Conformational Analysis: In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide, the dihedral angle between the bromophenyl and pyrazine rings is 54.6°, creating a twisted conformation that facilitates intermolecular N–H···N and C–H···O interactions .

- Hydrogen Bonding : Weak N–H···N and C–H···O interactions dominate in analogs, stabilizing crystal packing and influencing solubility .

Key Research Findings and Implications

Linker Flexibility : Ethyleneoxy spacers improve conformational adaptability, which may enhance binding to flexible protein pockets compared to rigid analogs .

Bromine Effects : The 4-bromo substituent increases molecular polarity and electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors .

Synthetic Challenges : Bulky substituents (e.g., naphthyl groups) reduce reaction yields but improve thermal stability, as seen in melting point data .

Biological Activity

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a brominated pyridine moiety linked to an ethylene glycol unit and an acetamide group. The presence of the bromine atom is significant for its biological activity, potentially enhancing binding interactions with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with the 4-bromopyridine structure have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Bacillus subtilis | 4.69 |

| Compound B | Staphylococcus aureus | 5.64 |

| Compound C | Escherichia coli | 8.33 |

| Compound D | Pseudomonas aeruginosa | 13.40 |

2. Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the inhibition of GSK-3β (Glycogen Synthase Kinase 3 Beta). Research indicates that inhibitors of GSK-3β can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells . Notably, compounds structurally related to this compound have shown IC50 values in the low nanomolar range, indicating potent anti-inflammatory effects.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using human breast adenocarcinoma cell lines (e.g., MCF7) reveal that certain derivatives exhibit significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics . Molecular docking studies suggest that these compounds interact effectively with key cancer-related proteins, enhancing their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, it was found that compounds with electron-withdrawing groups like bromine significantly enhanced antibacterial activity against E. coli and S. aureus. The study utilized a turbidimetric method to evaluate growth inhibition .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties demonstrated that this compound effectively inhibited NF-kB activation pathways in BV-2 microglial cells. This inhibition correlated with decreased production of inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the bromine substitution on the pyridine ring significantly influence biological activity:

| Modification | Activity Impact |

|---|---|

| Bromine at position 4 | Enhanced antimicrobial activity |

| Acetamide group | Essential for cytotoxicity |

| Ethylene linker | Important for binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.